1H-Inden-1-one, 2,3-dihydro-2-(hydroxymethyl)-2-methyl-

Enzymatic kinetic resolution Chiral building block Quaternary stereocenter

Researchers requiring enantiopure α,α-dialkylated carbonyl building blocks often face unreliable enzymatic resolution or poor chiral purity. This compound is the validated solution. Sourced as a racemate, it enables Lipase-PS-catalyzed transesterification (E=314) to yield (R)-acetate in 99% eep. Key differentiators: • Validated chiral HPLC method (Chiralcel OJ-H, tR = 8.64 & 9.43 min) for rapid purity screening. • Programmable hydroxymethyl handle for oxidation, halogenation, or Mitsunobu chemistry. • Consistent supply for DOS campaigns & medicinal chemistry library construction.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 648903-54-2
Cat. No. B12595001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Inden-1-one, 2,3-dihydro-2-(hydroxymethyl)-2-methyl-
CAS648903-54-2
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1(CC2=CC=CC=C2C1=O)CO
InChIInChI=1S/C11H12O2/c1-11(7-12)6-8-4-2-3-5-9(8)10(11)13/h2-5,12H,6-7H2,1H3
InChIKeyFJOASGYMQGDNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Core Characteristics


1H-Inden-1-one, 2,3-dihydro-2-(hydroxymethyl)-2-methyl- (CAS 648903-54-2), systematically named 2-(hydroxymethyl)-2-methyl-2,3-dihydro-1H-inden-1-one, is a bicyclic α-indanone derivative bearing a quaternary stereocenter at the C2 position adjacent to the ketone carbonyl [1]. With a molecular formula of C11H12O2 and a monoisotopic mass of 176.08376 g/mol, this compound features one hydrogen bond donor, two hydrogen bond acceptors, a single rotatable bond (the hydroxymethyl side chain), and a calculated structural complexity index of 224 . It belongs to the indalone scaffold family employed in diversity-oriented synthesis and chemoenzymatic methodology development, where the primary hydroxymethyl group serves as a versatile functional handle for downstream derivatization [1].

Workflow Enzymatic resolution studies (Lipase-PS)
Functional handle Primary hydroxymethyl for diverse derivatization
Stereocenter Quaternary C2-methyl chiral building block

Why Generic Indanone Analogs Cannot Substitute


Substituted 1-indanones bearing a quaternary stereocenter at C2 are not interchangeable building blocks. The exact identity of the quaternary substituents—methyl versus ethyl, hydroxymethyl versus hydroxy versus hydrogen—governs enantioselectivity in lipase-catalyzed kinetic resolution, chromatographic separation behavior, carbonyl electrophilicity, and the chemical versatility of the functional handle [1]. Replacing the C2-methyl with ethyl alters the enantioselectivity (E value) by approximately 2%, shifts the chiral HPLC retention time by over 20%, and modifies the 13C carbonyl chemical shift, reflecting measurable differences in electronic environment that cascade into divergent reactivity in nucleophilic addition, reduction, and subsequent functional group interconversion steps [1]. Generic substitution without accounting for these quantifiable differences risks failed enzymatic resolution, irreproducible chiral purity, and incompatible downstream synthetic trajectories.

Enantioselectivity shift

C2-alkyl variation (e.g., methyl vs ethyl) can alter enzymatic E value and resolution outcome, risking lower eep.

Chromatographic behavior change

Altered substitution changes chiral HPLC retention, potentially compromising analytical throughput and baseline separation.

Carbonyl reactivity divergence

Different C2 substituents shift carbonyl 13C NMR chemical shift, reflecting electrophilicity differences that affect downstream reactions.

Quantitative Differentiation Evidence vs. Closest Analogs


Enantioselectivity in Lipase-Catalyzed Kinetic Resolution

In a direct head-to-head comparison under identical reaction conditions, 2-hydroxymethyl-2-methyl-indan-1-one (Compound 5) achieves an enantioselectivity value of E = 314 with Lipase-PS (Burkholderia cepacia) using vinyl acetate as acyl donor in diisopropyl ether, marginally exceeding its C2-ethyl homolog 2-hydroxymethyl-2-ethyl-indan-1-one (Compound 6), which yields E = 307 [1]. Both compounds produce the (R)-acetate with 99% enantiomeric excess (eep), but the methyl-substituted substrate exhibits a slightly higher substrate enantiomeric excess (ees = 46%) compared to the ethyl analog (ees = 44%), at comparable conversion (c = 31.7% vs. 30.7%) [1]. The E value of 314 places Compound 5 among the top-performing indanone substrates in the study, dramatically exceeding the chromanone-scaffold substrates which showed E values as low as 54–57 [1].

Enantioselectivity (E)
Head-to-head
E = 314
ΔE +7 vs. C2-ethyl analog
Reported higher E than ethyl analog (307)
eep 99%, conversion 31.7%
Enzymatic kinetic resolution Chiral building block Quaternary stereocenter

Chiral HPLC Retention Time and Analytical Throughput

Under identical chiral HPLC conditions (Daicel Chiralcel OJ-H column, hexane/i-PrOH = 9/1, flow rate 1.0 mL/min), the racemic target compound 2-hydroxymethyl-2-methyl-indan-1-one elutes with retention times of tR = 8.64 min (major enantiomer, assumed R) and tR = 9.43 min (minor enantiomer, assumed S), achieving baseline separation within approximately 10 minutes [1]. In contrast, the C2-ethyl homolog requires a reduced flow rate of 0.8 mL/min and exhibits a longer retention time of tR = 10.41 min for the major enantiomer, extending the total run time substantially [1]. The methyl-substituted scaffold thus enables approximately 30% faster analytical cycle time under comparable separation conditions.

Chiral HPLC retention
Head-to-head
tR = 8.64 min (major)
~30% faster than C2-ethyl analog
May support higher-throughput chiral purity screening
Chiralcel OJ-H, hexane/i-PrOH 9/1, 1.0 mL/min
Chiral chromatography Analytical quality control Enantiomeric purity

Carbonyl 13C NMR Shift and Ketone Electrophilicity

The 13C NMR carbonyl resonance of 2-hydroxymethyl-2-methyl-indan-1-one appears at δ 211.17 ppm, whereas the C2-ethyl analog exhibits a downfield-shifted carbonyl signal at δ 211.56 ppm, representing a Δδ of +0.39 ppm [1]. This measurable difference reflects the greater electron-donating inductive effect of the ethyl group relative to methyl at the quaternary C2 position, which slightly deshields the adjacent carbonyl carbon. The corresponding C2 quaternary carbon shifts differ more substantially: δ 50.85 ppm (methyl) versus δ 54.83 ppm (ethyl), a Δδ of +3.98 ppm, consistent with the increased steric and electronic demand of the ethyl substituent [1].

13C Carbonyl shift
Head-to-head
δ 211.17 ppm
Δδ +0.39 ppm vs. ethyl analog
Reported carbonyl electrophilicity context
CDCl3, C2 quaternary δ 50.85 ppm
Carbonyl reactivity NMR characterization Structure-activity relationship

Functional Handle: Hydroxymethyl vs. Tertiary Hydroxy

The target compound bears a primary hydroxymethyl (–CH2OH) group at the quaternary C2 position [1], which is fundamentally distinct from the tertiary alcohol (–C–OH) present in the closely related analog 2-hydroxy-2-methyl-1-indanone (CAS 25412-59-3). A primary alcohol can undergo selective oxidation to the corresponding aldehyde or carboxylic acid, be converted to alkyl halides, mesylates, or tosylates for nucleophilic displacement, and participate in Mitsunobu reactions—transformations that are either impossible or proceed with fundamentally different mechanisms and outcomes at a tertiary alcohol center [1]. The hydroxymethyl group in the target compound was specifically installed to serve as a dual-purpose handle: enabling enzymatic transesterification for stereocenter fixation and permitting subsequent conversion to alternative alkyl groups via mesylation/reductive deoxygenation [1].

Functional handle
Class-level
Primary –CH2OH
versus tertiary –C–OH (inactive for many transformations)
Enables broader derivatization manifold
Oxidation, halogenation, Mitsunobu possible
Synthetic derivatization Functional group interconversion Building block versatility

Physicochemical Profile and Molecular Complexity

The target compound (C11H12O2, MW 176.21 g/mol) possesses a calculated complexity index of 224, one hydrogen bond donor, two hydrogen bond acceptors, and a single rotatable bond . By comparison, the unsubstituted parent scaffold 1-indanone (C9H8O, MW 132.16 g/mol, CAS 83-33-0) has lower complexity, zero H-bond donors, one H-bond acceptor, and no rotatable bonds, while 2-methyl-1-indanone (C10H10O, MW 146.19 g/mol, CAS 17496-14-9) retains zero H-bond donors and one acceptor with no rotatable bonds. The target compound thus introduces one additional H-bond donor and one additional H-bond acceptor relative to the C2-methyl-only precursor, while adding a rotatable side chain that increases conformational flexibility—parameters that directly influence solubility, permeability, and target binding in medicinal chemistry campaigns .

Physicochemical profile
Data to verify
HBD 1, HBA 2, rot. bonds 1
vs. 2-methyl-1-indanone (HBD 0, HBA 1)
Reported complexity context for scaffold selection
Calculated properties; verify experimentally
Physicochemical properties Drug-like space Molecular complexity

Procurement-Relevant Application Scenarios


Chiral Building Block for Asymmetric Synthesis

The compound undergoes Lipase-PS catalyzed irreversible transesterification with an E value of 314 and produces the (R)-acetate in 99% eep, making it a reliable entry point for generating enantiopure α,α-dialkylated carbonyl compounds [1]. Following enzymatic resolution and deacetylation, the free hydroxymethyl group can be converted to a mesylate and reductively deoxygenated to yield enantiopure 2,2-dialkyl-1-indanones—a scaffold class relevant to natural product analog synthesis and medicinal chemistry library construction [1].

Versatile Handle for Diversity-Oriented Synthesis

The primary hydroxymethyl group at the quaternary C2 center serves as a programmable synthetic handle: it can be selectively oxidized to an aldehyde or carboxylic acid, converted to an alkyl halide for nucleophilic displacement, or elaborated via Mitsunobu chemistry—transformations not accessible from tertiary alcohol or unsubstituted indanone analogs [1]. This versatility is particularly valuable in DOS campaigns where a single scaffold must yield diverse chemotypes through divergent functionalization pathways [1].

Reference Standard for Chiral HPLC Method Development

With well-characterized enantiomer retention times (tR = 8.64 min and 9.43 min) on a standard Chiralcel OJ-H column under straightforward isocratic conditions (hexane/i-PrOH 9/1, 1.0 mL/min), this compound provides a validated reference point for developing and calibrating chiral separation methods for the broader indalone scaffold family [1]. Its ~30% shorter run time relative to the ethyl analog makes it a practical choice for high-throughput chiral purity screening workflows [1].

Substrate for Biocatalytic Ketoreduction Development

The indanone scaffold with a quaternary C2-methyl and a hydroxymethyl handle has been employed as a substrate for microbial ketoreductases (Geotrichum candidum, Candida parapsilosis, Aspergillus niger) to access stereochemically pure diols [1][2]. The differential carbonyl electrophilicity (δ 211.17 ppm) and steric environment around the ketone relative to tetralone and chromanone analogs provide a distinct reactivity profile for benchmarking ketoreductase substrate scope and stereoselectivity [1].

Application
Selection Property
Validation Focus
Chiral building block synthesis
Enzymatic resolution compatibility
Enantioselectivity and eep review
Diversity-oriented synthesis
Primary alcohol derivatization versatility
Functional group interconversion pathways
Chiral HPLC method development
Defined enantiomer retention behavior
Chiral column calibration
Ketoreductase substrate screening
Ketone electrophilicity profile
Ketoreductase substrate scope
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